molecular formula C9H6ClN3O2 B8260744 8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine CAS No. 98827-46-4

8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine

Cat. No.: B8260744
CAS No.: 98827-46-4
M. Wt: 223.61 g/mol
InChI Key: DZZMCVDRSUOUQK-UHFFFAOYSA-N
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Description

8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine is a heterocyclic compound with the molecular formula C9H6ClN3O2 and a molecular weight of 223.62 g/mol . This compound is characterized by its unique triazolo-benzoxazine structure, which includes a chloro substituent at the 8th position. It is a solid at room temperature and is used in various chemical research and industrial applications.

Preparation Methods

The synthesis of 8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-chloro-2-aminobenzoxazine with hydrazine derivatives under acidic conditions to form the triazolo ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature is maintained between 60-80°C to ensure complete cyclization.

Chemical Reactions Analysis

8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine involves its interaction with specific molecular targets. The compound’s triazolo-benzoxazine structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with microbial enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine can be compared with other triazolo-benzoxazine derivatives:

The uniqueness of this compound lies in its specific chloro substituent and the particular arrangement of its triazolo-benzoxazine structure, which contributes to its unique chemical and biological properties.

Properties

IUPAC Name

8-chloro-2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-5-1-2-7-6(3-5)13-8(4-15-7)11-12-9(13)14/h1-3H,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZMCVDRSUOUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NNC(=O)N2C3=C(O1)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541440
Record name 8-Chloro-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98827-46-4
Record name 8-Chloro-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98827-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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